Agelasidine C
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Overview
Description
Agelasidine C is a natural product found in Agelas and Agelas nakamurai with data available.
Scientific Research Applications
Chemical Structure and Isolation
- Agelasidine C, a diterpene derivative, was first isolated from the Caribbean sea sponge Agelas clathrodes. Its structure was determined through spectral data analysis, confirming it as a hypotaurocyamine diterpenoid (Morales & Rodríguez, 1992).
Anticancer Potential
- Although studies specifically on this compound are limited, related compounds like Agelasidine A have been found to induce apoptosis in human hepatocellular carcinoma cells. This suggests potential anticancer capabilities for this compound as well (Lu et al., 2022).
Antifungal and Cytotoxic Activity
- This compound exhibits potent antifungal and modest cytotoxic activity against human chronic lymphocytic leukemia (CLL) cells. This highlights its potential as an antifungal agent and in cancer treatment research (Stout, Yu, & Molinski, 2012).
Antibacterial and Antifungal Properties
- A study on Agelasidine A, closely related to this compound, demonstrated antibacterial and antifungal activities, indicating similar potential for this compound in combating bacterial and fungal infections (Medeiros et al., 2006).
Synthetic Studies
- The total synthesis of this compound has been achieved, which is crucial for further pharmacological studies and potential therapeutic applications. This synthesis paves the way for more accessible research and application (Asao, Iio, & Tokoroyama, 1989).
Antimicrobial Activities
- Compounds isolated from marine sponges, including this compound, have shown significant antimicrobial activities, underscoring their potential in developing new antimicrobial agents (Yang et al., 2012).
Properties
CAS No. |
96617-52-6 |
---|---|
Molecular Formula |
C23H41N3O2S |
Molecular Weight |
423.7 g/mol |
IUPAC Name |
2-[2-[(2E,6E)-3,7-dimethyl-9-[(1S,6R)-1,2,6-trimethylcyclohex-2-en-1-yl]nona-2,6-dienyl]sulfonylethyl]guanidine |
InChI |
InChI=1S/C23H41N3O2S/c1-18(12-14-23(5)20(3)10-7-11-21(23)4)8-6-9-19(2)13-16-29(27,28)17-15-26-22(24)25/h8,10,13,21H,6-7,9,11-12,14-17H2,1-5H3,(H4,24,25,26)/b18-8+,19-13+/t21-,23-/m1/s1 |
InChI Key |
ZKAIIIOGWKNEAA-DEWOAGJPSA-N |
Isomeric SMILES |
C[C@@H]1CCC=C([C@@]1(C)CC/C(=C/CC/C(=C/CS(=O)(=O)CCN=C(N)N)/C)/C)C |
SMILES |
CC1CCC=C(C1(C)CCC(=CCCC(=CCS(=O)(=O)CCN=C(N)N)C)C)C |
Canonical SMILES |
CC1CCC=C(C1(C)CCC(=CCCC(=CCS(=O)(=O)CCN=C(N)N)C)C)C |
Synonyms |
Agd-C agelasidine C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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